molecular formula C14H18FNO3 B13216060 tert-Butyl 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

tert-Butyl 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate

Cat. No.: B13216060
M. Wt: 267.30 g/mol
InChI Key: ZQOOAKFEPKRDBE-UHFFFAOYSA-N
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Description

tert-Butyl 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by the presence of a fluorine atom at the 7th position and a tert-butyl ester group at the 4th position of the benzoxazepine ring. Benzoxazepines are known for their diverse biological activities and have been studied for their potential therapeutic applications.

Preparation Methods

The synthesis of tert-Butyl 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a nucleophilic substitution reaction.

    Introduction of the Fluorine Atom: The fluorine atom is introduced at the 7th position using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under specific reaction conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 4th position with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

tert-Butyl 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine atom to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent for the treatment of neurological disorders, given its structural similarity to known pharmacologically active benzoxazepines.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-Butyl 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom and the benzoxazepine ring play crucial roles in its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or modulator of enzymes or receptors involved in various biological processes, leading to its observed biological effects.

Comparison with Similar Compounds

tert-Butyl 7-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate can be compared with other similar compounds, such as:

    tert-Butyl 7-amino-9-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate: This compound has a bromine atom instead of a fluorine atom and an amino group at the 7th position, which may result in different biological activities and reactivity.

    tert-Butyl 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carboxylate: This compound contains a boron-containing group, which can be used for further functionalization through Suzuki-Miyaura coupling reactions.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

tert-butyl 7-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-14(2,3)19-13(17)16-6-7-18-12-5-4-11(15)8-10(12)9-16/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOOAKFEPKRDBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2=C(C1)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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